molecular formula C11H12F3N B1405802 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1425334-96-8

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1405802
CAS No.: 1425334-96-8
M. Wt: 215.21 g/mol
InChI Key: WMFBSVMHQUYPDK-UHFFFAOYSA-N
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Description

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 7-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability . It is commercially available as a hydrochloride salt (CAS: 220247-87-0) and is used in drug discovery, particularly for targeting enzymes or receptors where lipophilicity and steric effects are critical .

Properties

IUPAC Name

4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4,7,15H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFBSVMHQUYPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable phenethylamine derivative with a trifluoromethyl-substituted aldehyde under acidic conditions can lead to the formation of the desired tetrahydroisoquinoline. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The trifluoromethyl group can enhance lipophilicity and metabolic stability, making it suitable for drug design.

Case Study: Antidepressant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, suggesting potential use in treating depression .

2. Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agrochemical Applications

1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their efficacy against pests while reducing toxicity to non-target organisms .

Case Study: Insecticidal Activity
A series of experiments evaluated the insecticidal properties of tetrahydroisoquinoline derivatives against common agricultural pests. Results indicated a significant reduction in pest populations with minimal adverse effects on beneficial insects .

Material Science Applications

1. Polymer Chemistry
In material science, the incorporation of trifluoromethyl-containing compounds into polymers has been shown to enhance thermal stability and hydrophobicity. This property is particularly advantageous in creating high-performance materials for coatings and adhesives.

Case Study: Coating Formulations
Research has demonstrated that adding this compound to coating formulations improves resistance to solvents and environmental degradation . The resulting materials exhibit enhanced durability and longevity.

Mechanism of Action

The mechanism by which 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a) 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structure : Lacks the 4-methyl group but retains the 7-CF₃ substituent.
  • Properties : Similar lipophilicity due to the CF₃ group, but reduced steric hindrance compared to the 4-methyl analogue. Used as a building block in kinase inhibitor synthesis .
b) 6-Methyl-1,2,3,4-tetrahydroquinoline
  • Structure: Tetrahydroquinoline core (benzene fused to a six-membered nitrogen ring) with a methyl group at the 6-position.
  • Key Difference: The absence of the CF₃ group and the quinoline scaffold (vs. isoquinoline) reduces electron-withdrawing effects and alters binding interactions .
c) 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • Structure : Features an iodine atom at the 5-position and CF₃ at the 7-position.
  • Application : The iodine substituent enables radiolabeling for imaging studies, while the CF₃ group maintains metabolic stability .
d) 4-(3,4-Dihydroxyphenyl)-7-methanesulfonamido-1,2,3,4-tetrahydroisoquinoline (Compound 43)
  • Structure : Contains a dihydroxyphenyl group at the 4-position and a sulfonamide at the 7-position.
  • Activity : Demonstrates potent DA1 receptor agonism and renal vasodilation, highlighting the importance of polar substituents for receptor binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility Key Substituents
4-Methyl-7-CF₃-THIQ C₁₁H₁₂F₃N 215.22 2.8 Moderate (DMSO) 4-CH₃, 7-CF₃
7-CF₃-THIQ Hydrochloride C₁₀H₁₀F₃N·HCl 231.65 2.5 High (water) 7-CF₃
5-Iodo-7-CF₃-THIQ C₁₀H₉F₃IN 327.08 3.1 Low (organic) 5-I, 7-CF₃
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 2.3 Moderate (EtOH) 6-CH₃

Notes:

  • The CF₃ group increases logP by ~0.5 units compared to non-fluorinated analogues, enhancing membrane permeability .
  • Iodine substitution drastically increases molecular weight and reduces aqueous solubility .
a) Enzyme Inhibition
  • ADAMTS-4 Inhibitors: Tetrahydroisoquinolines with 6,7-dimethoxy groups (e.g., 2b, 2c) show potent activity, while deletion of substituents (e.g., 2d) retains efficacy, suggesting the 7-CF₃ group in 4-methyl-7-CF₃-THIQ may similarly target solvent-exposed enzyme regions .
b) Neuroactive Effects
  • TIQ and 1MeTIQ: Non-substituted tetrahydroisoquinolines penetrate the blood-brain barrier (BBB) efficiently (>90% unchanged in the brain) and are implicated in Parkinson’s disease.
c) Renal Vasodilation
  • Compound 43 (7-sulfonamido-THIQ) exhibits DA1 agonism comparable to YM435, indicating that electron-withdrawing groups at the 7-position (e.g., CF₃ vs. sulfonamide) can modulate receptor affinity .

Key Research Findings

Metabolic Stability: The 7-CF₃ group in 4-methyl-7-CF₃-THIQ reduces oxidative metabolism compared to non-fluorinated analogues, as seen in TIQs with hydroxylated metabolites .

Biological Activity

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interactions with various receptors, and implications for therapeutic applications.

  • IUPAC Name : 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C11H12F3N
  • Molecular Weight : 215.22 g/mol
  • CAS Number : 625128-25-8

Dopamine Receptor Interaction

Research indicates that this compound exhibits selective agonism at dopamine receptors. Specifically, it has been studied for its interaction with the D2 dopamine receptor. In a study evaluating various THIQ derivatives, this compound demonstrated biased agonism towards the G_i/o signaling pathway over β-arrestin2 recruitment. The efficacy was noted with an EC50 of approximately 12 nM for G_i/o signaling and a bias factor indicating preferential signaling through this pathway .

Histone Deacetylase Inhibition

The compound has also been implicated in the inhibition of histone deacetylases (HDACs), which play crucial roles in gene regulation and have been associated with various diseases including cancer. The modulation of HDAC activity by THIQ derivatives suggests potential therapeutic applications in cancer treatment .

Neuroprotective Effects

Preliminary studies have suggested that THIQ compounds may exhibit neuroprotective properties. The neuroprotective effects are hypothesized to be linked to their ability to modulate neurotransmitter systems and influence neuroinflammatory pathways. These properties could make them candidates for further research in neurodegenerative diseases .

Study on Dopaminergic Activity

In a comparative study involving several tetrahydroisoquinoline derivatives, this compound was shown to have a unique profile in terms of dopaminergic activity. It was found to enhance dopaminergic signaling in specific neuronal pathways while minimizing side effects typically associated with non-selective dopamine receptor agonists .

HDAC Inhibition and Cancer Research

A study investigating the role of THIQ compounds in cancer therapy highlighted the potential of this compound as an HDAC inhibitor. The findings suggested that this compound could lead to increased acetylation of histones and subsequent modulation of gene expression associated with tumor suppression .

Data Table: Biological Activity Summary

Activity Description EC50 (nM) Reference
D2 Dopamine Receptor AgonismBiased agonism towards G_i/o pathway12
HDAC InhibitionModulation of histone acetylation affecting gene expressionN/A
Neuroprotective EffectsPotential modulation of neuroinflammatory pathwaysN/A

Q & A

Q. What are the common synthetic routes for 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves cyclization strategies, such as Pummerer-type reactions or functionalization of preformed tetrahydroisoquinoline cores. For example:

  • Pummerer Cyclization : N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides can undergo cyclization under acidic conditions to yield 4-aryl-2-methyl derivatives .
  • Trifluoromethyl Introduction : The trifluoromethyl group at the 7-position may be introduced via electrophilic substitution or by using trifluoroacetamide intermediates, as seen in analogous syntheses . Key intermediates include methoxy-substituted benzaldehydes and methylsulfonyl amines, with reaction optimization focusing on catalysts (e.g., Lewis acids) and solvent systems .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons near the trifluoromethyl group show distinct downfield shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting trifluoromethyl-related ions .
  • Chiral HPLC : Used to resolve enantiomers if stereocenters are present .

Q. What are the key physicochemical properties of this compound?

Predicted properties (based on structural analogs) include:

  • Boiling Point : ~353°C (extrapolated from similar trifluoromethyl-substituted tetrahydroisoquinolines) .
  • Density : ~1.377 g/cm³ .
  • pKa : ~2.07 (indicating moderate acidity due to the trifluoromethyl group) . Experimental validation via thermogravimetric analysis (TGA) and potentiometric titration is recommended.

Q. How can common functionalization reactions be applied to modify this compound?

  • Oxidation : The tetrahydroisoquinoline core can be oxidized to isoquinoline derivatives using agents like KMnO₄ or RuO₄ .
  • Substitution : The trifluoromethyl group is generally inert, but the methyl group at the 4-position may undergo halogenation or cross-coupling reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to induce asymmetry .
  • Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can direct cyclization stereoselectivity .
  • Resolution Techniques : Diastereomeric salt formation or enzymatic resolution for post-synthetic enantiomer separation .

Q. What structural features influence its biological activity, and how can SAR studies be designed?

  • Core Modifications : Compare activity of 4-methyl vs. 4-aryl derivatives to assess steric effects on target binding .
  • Substituent Effects : Replace trifluoromethyl with other electron-withdrawing groups (e.g., nitro, cyano) to evaluate electronic contributions .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., cancer cell lines) to quantify potency .

Q. How can computational modeling predict potential molecular targets?

  • Docking Studies : Use software like AutoDock or Schrödinger to screen against protein databases (e.g., PDB) for binding affinity predictions.
  • QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to identify critical pharmacophores .
  • MD Simulations : Assess binding stability in dynamic environments (e.g., lipid bilayers for membrane-bound targets) .

Q. How can contradictory data in biological activity reports be resolved?

  • Source Analysis : Verify purity (>95% by HPLC) and stereochemical consistency, as impurities or racemic mixtures may skew results .
  • Assay Conditions : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variable effects .
  • Meta-Analysis : Compare datasets across analogs (e.g., 7-trifluoromethyl vs. 7-methoxy derivatives) to identify trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to enhance solubility .
  • Catalyst Loading : Optimize Lewis acid (e.g., BF₃·Et₂O) concentrations to minimize byproducts .
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

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